IKKβ vs. IKKα Selectivity: >50-Fold Discrimination Essential for Pathway-Specific Inhibition
Bay 65-1942 exhibits a Ki of 2 nM for IKKβ and a Ki of 135 nM for IKKα, corresponding to a >50-fold selectivity margin for IKKβ over IKKα [1]. This selectivity is superior to the pan-IKK inhibitor profile observed with certain other IKKβ chemotypes, which exhibit comparable potency against both isoforms and thereby confound interpretation of canonical versus non-canonical NF-κB pathway contributions [2].
| Evidence Dimension | Kinase inhibition potency (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Ki (IKKβ) = 2 nM; Ki (IKKα) = 135 nM; Selectivity fold = >50 |
| Comparator Or Baseline | IKKα (baseline isoform) |
| Quantified Difference | 67.5-fold difference in Ki values (135 nM / 2 nM) |
| Conditions | In vitro kinase activity assay with ATP at physiological concentration |
Why This Matters
This selectivity margin ensures that observed biological effects are predominantly attributable to canonical NF-κB pathway inhibition rather than confounding non-canonical pathway modulation.
- [1] Molnova. Bay 65-1942 hydrochloride Datasheet M15236. Accessed 2025. View Source
- [2] Prescott JA, Cook SJ. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells. 2018;7(9):115. doi:10.3390/cells7090115. View Source
